molecular formula C14H12BrNO2 B6332752 N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide CAS No. 1016727-17-5

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B6332752
CAS No.: 1016727-17-5
M. Wt: 306.15 g/mol
InChI Key: ZRWNLKAWOORDBK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a hydroxyl group on the benzene ring, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 2-bromophenylamine with 2-hydroxy-4-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-bromo-4-methylbenzophenone.

    Reduction: Formation of 2-hydroxy-4-methylbenzamide.

    Substitution: Formation of N-(2-aminophenyl)-2-hydroxy-4-methylbenzamide or N-(2-thiophenyl)-2-hydroxy-4-methylbenzamide.

Scientific Research Applications

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxy-4-methylbenzamide
  • N-(2-fluorophenyl)-2-hydroxy-4-methylbenzamide
  • N-(2-iodophenyl)-2-hydroxy-4-methylbenzamide

Uniqueness

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNLKAWOORDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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